1-(Difluoromethoxy)butane
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Overview
Description
1-(Difluoromethoxy)butane is an organic compound characterized by the presence of a difluoromethoxy group attached to a butane chain This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties due to the presence of fluorine atoms
Preparation Methods
The synthesis of 1-(Difluoromethoxy)butane typically involves the introduction of the difluoromethoxy group into a butane backbone. One common method is the reaction of butanol with difluoromethyl ether in the presence of a strong base, such as sodium hydride, to facilitate the etherification process. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced catalytic systems to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
1-(Difluoromethoxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-(Difluoromethoxy)butane exerts its effects involves the interaction of the difluoromethoxy group with various molecular targets. The high electronegativity of fluorine atoms influences the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate biological pathways and alter the activity of specific proteins .
Comparison with Similar Compounds
1-(Difluoromethoxy)butane can be compared with other fluorinated compounds such as 1-fluorobutane and difluoromethoxylated ketones:
Difluoromethoxylated Ketones:
The uniqueness of this compound lies in its specific combination of the difluoromethoxy group with a butane backbone, which imparts distinct chemical and physical properties that are valuable in various research and industrial contexts.
Properties
CAS No. |
1481-51-2 |
---|---|
Molecular Formula |
C5H10F2O |
Molecular Weight |
124.13 g/mol |
IUPAC Name |
1-(difluoromethoxy)butane |
InChI |
InChI=1S/C5H10F2O/c1-2-3-4-8-5(6)7/h5H,2-4H2,1H3 |
InChI Key |
MZNOZCNMWMZOED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(F)F |
Origin of Product |
United States |
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